(1S,2R)-2-Fluorocyclopentan-1-amine hydrochloride
Description
(1S,2R)-2-Fluorocyclopentan-1-amine hydrochloride is a chiral compound with significant potential in various fields of scientific research. The compound is characterized by its unique stereochemistry, where the fluorine atom and the amine group are positioned on a cyclopentane ring. This specific arrangement imparts distinct chemical and physical properties to the compound, making it a valuable building block in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
(1S,2R)-2-fluorocyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXOEOALNHXCOE-JBUOLDKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932706-27-9 | |
| Record name | (1S,2R)-2-fluorocyclopentan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Fluorination of Cyclopentanone
The synthesis begins with the fluorination of cyclopentanone to introduce the fluorine substituent. Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor are commonly used fluorinating agents due to their efficiency in converting ketones to fluorinated analogs.
Typical Reaction Conditions:
- Substrate: Cyclopentanone (1.0 equiv)
- Fluorinating Agent: DAST (1.2 equiv)
- Solvent: Dichloromethane (DCM)
- Temperature: −78°C to 0°C
- Time: 4–6 hours
The reaction proceeds via nucleophilic attack of fluoride on the protonated carbonyl, yielding 2-fluorocyclopentanone with >85% conversion. Careful temperature control minimizes side products such as over-fluorinated derivatives.
Reductive Amination
The fluorinated ketone is subjected to reductive amination to introduce the amine group. Sodium cyanoborohydride (NaBH₃CN) or ammonium acetate in methanol or ethanol are preferred for their compatibility with ketones and amines.
Procedure:
- 2-fluorocyclopentanone (1.0 equiv) is dissolved in methanol.
- Ammonium acetate (2.0 equiv) and NaBH₃CN (1.5 equiv) are added sequentially.
- The mixture is stirred at room temperature for 12–24 hours.
This step produces 2-fluorocyclopentan-1-amine as a racemic mixture. Enantiomeric resolution is achieved via chiral chromatography or enzymatic kinetic resolution.
Stereochemical Control
Achieving the (1S,2R) configuration requires chiral catalysts or resolving agents. Chiral oxazaborolidine catalysts in asymmetric reduction or L-proline-derived auxiliaries have been reported to deliver enantiomeric excess (ee) >90%.
Example Protocol:
Hydrochloride Salt Formation
The free amine is converted to its hydrochloride salt for improved stability and crystallinity. Treatment with hydrochloric acid (HCl) in diethyl ether or ethanol precipitates the product.
Optimized Conditions:
- Amine: 1.0 equiv dissolved in ethanol
- HCl: 1.1 equiv (gas or aqueous)
- Stirring Time: 1 hour
- Isolation: Filtration and washing with cold ether
The final product is obtained in >95% purity after recrystallization from ethanol/water.
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance efficiency and safety. Key parameters include:
| Parameter | Optimal Value |
|---|---|
| Fluorination Step | 0°C, residence time 30 min |
| Reductive Amination | 25°C, 10 bar H₂ pressure |
| Catalyst Loading | 0.05–0.1 equiv |
Automated systems reduce human error, and inline NMR monitors enantiomeric ratios in real time.
Analytical Characterization
Critical Quality Attributes:
- Purity: ≥99% (HPLC, C18 column)
- Enantiomeric Excess: ≥98% (Chiralcel OD-H column)
- Melting Point: 192–195°C
Spectroscopic Data:
- ¹H NMR (400 MHz, D₂O): δ 4.85 (m, 1H, F-CH), 3.20 (m, 1H, NH₂), 2.30–1.60 (m, 6H, cyclopentane).
- ¹⁹F NMR: δ −118.5 ppm (dt, J = 48 Hz).
Challenges and Mitigations
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Fluorocyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like thiols, amines, and alcohols.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Corresponding substituted cyclopentane derivatives.
Scientific Research Applications
Organic Synthesis
(1S,2R)-2-Fluorocyclopentan-1-amine hydrochloride serves as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for the creation of various derivatives that are essential in drug development and other chemical processes.
Medicinal Chemistry
Research indicates that this compound is explored for its potential as a pharmaceutical intermediate . It has been implicated in the synthesis of:
- Opioid Receptor Antagonists: The compound can be modified to create selective antagonists that may have therapeutic applications in pain management and addiction treatment .
- Neurological Agents: Studies have shown its potential as a building block for developing new therapeutic agents targeting neurological disorders .
Biological Studies
The interactions of this compound with biological targets such as enzymes and receptors are under investigation. Its lipophilicity and selectivity due to fluorination enhance its profile as a candidate for drug design .
Case Studies
Mechanism of Action
The mechanism of action of (1S,2R)-2-Fluorocyclopentan-1-amine hydrochloride is not fully understood. its unique stereochemistry and functional groups suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, electrostatic interactions, and hydrophobic effects. These interactions can modulate the biological activity of the compound and its derivatives.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-(+)-Ephedrine Hydrochloride: A chiral compound with similar stereochemistry but different functional groups.
(1S,2R)-(+)-Norephedrine: Another chiral amine with a similar cyclopentane ring structure.
Uniqueness
(1S,2R)-2-Fluorocyclopentan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound in the design of new pharmaceuticals and advanced materials.
Biological Activity
(1S,2R)-2-Fluorocyclopentan-1-amine hydrochloride is a fluorinated amine that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine into organic compounds often enhances their pharmacological properties by increasing lipophilicity, stability, and selectivity for biological targets. This article reviews the synthesis, biological activity, and potential applications of this compound based on current research findings.
Synthesis
The synthesis of this compound typically involves the Mitsunobu reaction, which allows for the conversion of optically active 2-fluorocyclopentan-1-ols into the corresponding amines. The process yields compounds with high enantiomeric purity (≥95% ee), which is crucial for their biological evaluation .
The biological activity of this compound can be attributed to its interaction with various biological targets. Fluorinated amines are known to modulate receptor activity and influence signaling pathways. Specifically, studies indicate that this compound may act as an antagonist at certain receptor sites, potentially affecting neurotransmitter systems involved in pain and mood regulation .
Case Studies
- Opioid Receptor Antagonism : Research has demonstrated that derivatives of 2-fluorocyclopentan-1-amines can serve as potent and selective antagonists for opioid receptors. This property suggests potential applications in pain management and addiction therapies .
- Antidepressant Activity : Preliminary studies indicate that this compound may exhibit antidepressant-like effects in animal models. The mechanism appears to involve modulation of serotonin and norepinephrine levels in the brain .
- Enzymatic Interactions : The compound's structure may facilitate interactions with various enzymes, influencing metabolic pathways related to drug metabolism and efficacy .
Pharmacokinetics
The pharmacokinetic profile of this compound has been explored in vitro and in vivo. Key findings include:
- Absorption : The compound demonstrates favorable absorption characteristics due to its lipophilicity.
- Metabolism : Initial metabolic studies suggest that it is primarily metabolized via hepatic pathways.
- Excretion : Renal excretion is a significant route for elimination from the body .
Toxicology
Toxicological assessments indicate that while this compound exhibits low acute toxicity, long-term exposure studies are necessary to fully understand its safety profile. Standard tests reveal no significant mutagenic or carcinogenic effects at therapeutic doses .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | CHClF·HCl |
| Molecular Weight | 155.05 g/mol |
| Enantiomeric Purity | ≥95% ee |
| Melting Point | 213 °C |
| Primary Biological Targets | Opioid receptors |
| Potential Applications | Pain management, antidepressants |
Q & A
Q. What are the standard synthetic routes for (1S,2R)-2-Fluorocyclopentan-1-amine hydrochloride, and how is stereochemical purity ensured?
The compound is typically synthesized via cyclopropane ring-opening reactions or enantioselective fluorination of cyclopentene precursors. A common method involves nucleophilic substitution on a cyclopentanol derivative using a fluorinating agent (e.g., DAST or Deoxo-Fluor), followed by amine functionalization and HCl salt formation. Stereochemical control is achieved using chiral auxiliaries or catalysts, with purity confirmed via chiral HPLC or polarimetry. NMR (¹H/¹³C) and HRMS are critical for structural validation, as shown in analogous fluorinated cyclopentylamine syntheses .
Q. How can researchers confirm the enantiomeric excess (ee) of this compound?
Enantiomeric purity is assessed using chiral stationary-phase HPLC with UV detection, comparing retention times to racemic standards. Alternatively, Mosher’s acid chloride derivatization followed by ¹H NMR can quantify ee by analyzing diastereomeric splitting patterns. For example, in related cyclopentylamine derivatives, ¹⁹F NMR has also been employed to resolve fluorinated stereocenters .
Q. What analytical techniques are essential for characterizing this compound’s structural integrity?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton/carbon environments and confirms regiochemistry (e.g., distinguishing axial vs. equatorial fluorine in the cyclopentane ring).
- HRMS : Validates molecular formula and detects impurities.
- X-ray crystallography : Resolves absolute configuration if single crystals are obtainable.
- IR spectroscopy : Identifies amine and hydrochloride functional groups via N-H and Cl⁻ stretching frequencies. These methods align with protocols for structurally similar fluorinated amines .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitutions?
The spatial arrangement of the fluorine and amine groups impacts ring strain and electronic effects. For instance, the (1S,2R) configuration may favor axial fluorine positioning, increasing steric hindrance at the amine site and reducing nucleophilicity. Computational studies (DFT) on analogous systems suggest that fluorine’s electronegativity stabilizes transition states in SN2 reactions, but steric factors dominate in bulkier systems . Experimental kinetic studies under varying conditions (e.g., solvent polarity, temperature) are recommended to quantify these effects.
Q. What strategies resolve contradictions in NMR data when characterizing fluorinated cyclopentylamines?
Discrepancies in chemical shifts (e.g., unexpected splitting or integration ratios) often arise from dynamic effects like ring puckering or fluorine’s strong anisotropic field. Solutions include:
- Variable-temperature NMR : Suppresses conformational exchange broadening.
- 2D NMR (COSY, NOESY) : Correlates coupling networks and spatial proximities.
- Isotopic labeling (¹⁵N, ¹³C) : Simplifies complex splitting in crowded spectra. For example, in trans-2-aminocyclopentanol derivatives, NOESY confirmed axial-equatorial proton interactions masked by fluorine’s deshielding effects .
Q. How can researchers optimize the synthetic yield of this compound while minimizing diastereomer formation?
Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance fluorination efficiency.
- Temperature control : Low temperatures (−20°C to 0°C) reduce side reactions.
- Catalyst screening : Chiral palladium or organocatalysts improve enantioselectivity. A case study on N-substituted cyclopropylmethylamines achieved >90% ee using a BINOL-derived phosphoric acid catalyst, with yields >75% after salt recrystallization .
Q. What pharmacological implications arise from the compound’s fluorinated cyclopentane scaffold?
Fluorine enhances metabolic stability and bioavailability by resisting oxidative degradation. The rigid cyclopentane core mimics bioactive conformations of natural ligands (e.g., serotonin or dopamine), as seen in 5-HT2C receptor agonists where fluorinated analogs showed prolonged receptor binding . In vitro assays (e.g., receptor binding affinity, CYP450 inhibition) are critical for structure-activity relationship (SAR) studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
